molecular formula C14H21NO5 B14404717 Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate CAS No. 84972-12-3

Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate

Cat. No.: B14404717
CAS No.: 84972-12-3
M. Wt: 283.32 g/mol
InChI Key: HZEQXYGVHLQBFS-UHFFFAOYSA-N
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Description

Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group attached to a phenyl ring substituted with ethoxy and dimethoxy groups. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethoxyphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:

4-ethoxy-3,5-dimethoxyphenol+isopropyl chloroformatePropan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate\text{4-ethoxy-3,5-dimethoxyphenol} + \text{isopropyl chloroformate} \rightarrow \text{this compound} 4-ethoxy-3,5-dimethoxyphenol+isopropyl chloroformate→Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (4-methoxyphenyl)carbamate
  • Propan-2-yl (4-ethoxyphenyl)carbamate
  • Propan-2-yl (3,5-dimethoxyphenyl)carbamate

Uniqueness

Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate is unique due to the presence of both ethoxy and dimethoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

84972-12-3

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

propan-2-yl N-(4-ethoxy-3,5-dimethoxyphenyl)carbamate

InChI

InChI=1S/C14H21NO5/c1-6-19-13-11(17-4)7-10(8-12(13)18-5)15-14(16)20-9(2)3/h7-9H,6H2,1-5H3,(H,15,16)

InChI Key

HZEQXYGVHLQBFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)NC(=O)OC(C)C)OC

Origin of Product

United States

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